molecular formula C7H9N3O3 B3378438 methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate CAS No. 1423034-34-7

methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B3378438
CAS No.: 1423034-34-7
M. Wt: 183.16
InChI Key: AWCSVOIKRWXZKM-UHFFFAOYSA-N
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Description

“Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring. The triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, a study reported the synthesis of 1,4-disubstituted 1,2,3-triazoles from aliphatic alkynes and aromatic bromides .

Safety and Hazards

The safety and hazards associated with “methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” can be evaluated by studying its cytotoxic activities. For instance, a study evaluated the cytotoxic activities of a series of 1,4-disubstituted 1,2,3-triazoles against three human cancer cell lines .

Properties

IUPAC Name

methyl 2-(4-acetyltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCSVOIKRWXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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